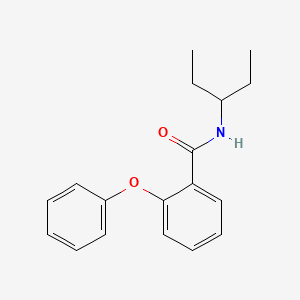
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as TMBU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for investigating biological processes.
Mécanisme D'action
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its biological effects by interacting with specific biological targets, including enzymes and receptors. One of the primary targets of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of AKT, leading to the induction of apoptosis and inhibition of cell growth. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also interacts with other targets, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological targets. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is also stable and easy to synthesize, making it a valuable tool for investigating biological processes. However, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, including the investigation of its potential use in the treatment of cancer, inflammation, and oxidative stress. Further studies are also needed to determine the optimal dosing and administration of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea and to investigate its safety and efficacy in animal and human models. Additionally, the development of novel analogs of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 5-tert-butyl-2-methoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. In cancer research, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a critical factor in many diseases, and N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-7-9-17(24-5)15(11-13)21-19(23)22-16-12-14(20(2,3)4)8-10-18(16)25-6/h7-12H,1-6H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZWSHVAJRNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)
